

Technical Guide: Physical Properties of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Bromo-1-(4-(dimethylamino)phenyl)ethanone
Cat. No.:	B1267043

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **2-Bromo-1-(4-(dimethylamino)phenyl)ethanone** (CAS No: 37904-72-6). The information is compiled to assist in laboratory use, analytical characterization, and further research and development involving this compound.

Core Physical and Chemical Properties

2-Bromo-1-(4-(dimethylamino)phenyl)ethanone, also known as 4-(Dimethylamino)phenacyl bromide, is a substituted acetophenone derivative. Its core structure consists of a phenyl ring substituted with a dimethylamino group and a bromoacetyl group. This compound is typically a solid at room temperature.^[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **2-Bromo-1-(4-(dimethylamino)phenyl)ethanone**.

Property	Value	Source(s)
Molecular Formula	$C_{10}H_{12}BrNO$	[1] [2]
Molecular Weight	242.11 g/mol	[2]
Melting Point	89-92 °C	
Boiling Point	330.2 ± 22.0 °C	(Predicted)
Density	1.406 ± 0.06 g/cm ³	(Predicted)
Appearance	Solid	[1]
Solubility	Chloroform (Sparingly), DMSO (Slightly, Sonicated)	
CAS Number	37904-72-6	[1] [2]

Experimental Protocols

Detailed experimental protocols for the determination of all physical properties for this specific compound are not readily available in published literature. However, standard methodologies for determining key properties like melting point are well-established.

Melting Point Determination (General Protocol)

The melting point of a solid organic compound is a crucial indicator of purity.[\[3\]](#) A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[\[4\]](#) The most common method for determining the melting point is using a capillary tube apparatus.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of the dry, crystalline **2-Bromo-1-(4-(dimethylamino)phenyl)ethanone** is finely powdered using a mortar and pestle.[3]
- Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[4]
- Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.
- Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to about 2°C per minute to allow for thermal equilibrium.[5]
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.
- Purity Check: For a pure sample, this range should be narrow. Multiple determinations are typically performed to ensure consistency.

Synthesis and Purification (Representative Protocol)

While a specific protocol for **2-Bromo-1-(4-(dimethylamino)phenyl)ethanone** is not detailed, the synthesis of analogous α -bromoacetophenones typically involves the bromination of the corresponding acetophenone. A representative procedure for a similar compound, 2-bromo-1-(4-hydroxyphenyl)ethanone, involves dissolving the starting material (4-hydroxyacetophenone) in a solvent like chloroform, followed by the addition of bromine in the presence of an acid catalyst.[6] The reaction is then quenched, and the product is extracted, washed, dried, and purified, often by recrystallization, to yield the final crystalline solid.[6] Accurate physical property measurements necessitate such purification to remove unreacted starting materials and byproducts.

Logical Workflow: Synthesis of α -Bromoacetophenones

The following diagram illustrates a generalized workflow for the synthesis of α -bromoacetophenones, a class of compounds to which **2-Bromo-1-(4-(dimethylamino)phenyl)ethanone** belongs. This process is fundamental to obtaining the material for physical property analysis.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and purification of α -bromoacetophenones.

Expected Spectral Characteristics

While specific spectra for **2-Bromo-1-(4-(dimethylamino)phenyl)ethanone** are not available in the cited literature, data from analogous compounds allow for the prediction of key spectral features.

- ^1H NMR: The proton nuclear magnetic resonance (^1H NMR) spectrum is expected to show characteristic signals. A singlet for the two protons of the bromomethyl group ($-\text{CH}_2\text{Br}$) would likely appear around 4.4 ppm.^[7] The aromatic protons on the phenyl ring would appear as a set of doublets in the aromatic region (typically 6.5-8.0 ppm). A singlet corresponding to the six protons of the dimethylamino group ($-\text{N}(\text{CH}_3)_2$) would be expected further upfield.
- ^{13}C NMR: The carbon-13 (^{13}C NMR) spectrum would show a signal for the carbonyl carbon ($\text{C}=\text{O}$) around 190 ppm.^[8] The carbon of the bromomethyl group ($-\text{CH}_2\text{Br}$) would likely be

observed around 30-31 ppm.^[7]^[8] Signals for the aromatic carbons and the methyl carbons of the dimethylamino group would also be present.

- IR Spectroscopy: The infrared (IR) spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Other bands corresponding to C-H, C=C (aromatic), and C-N stretching vibrations would also be present.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-BROMO-1-(4-DIMETHYLAMINO-PHENYL)-ETHANONE | CymitQuimica [cymitquimica.com]
- 2. 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone | C10H12BrNO | CID 142225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1267043#2-bromo-1-4-dimethylamino-phenyl-ethanone-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com